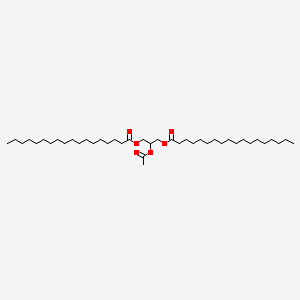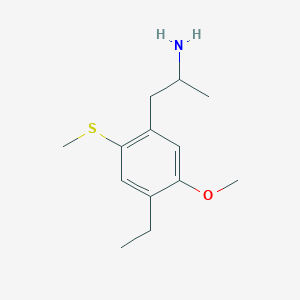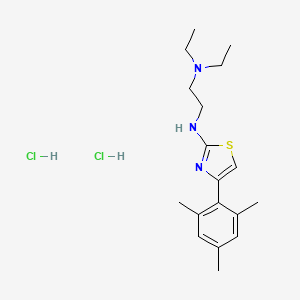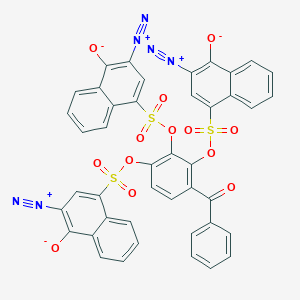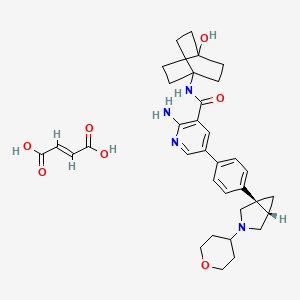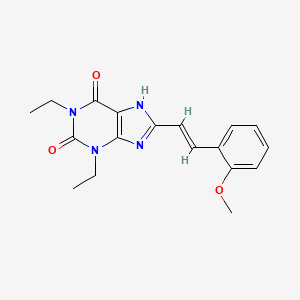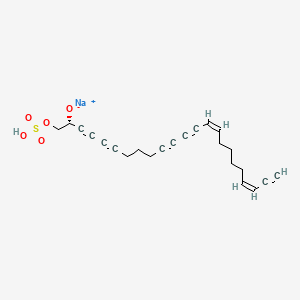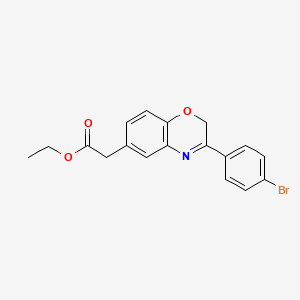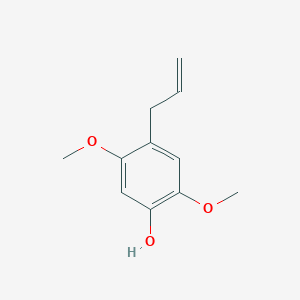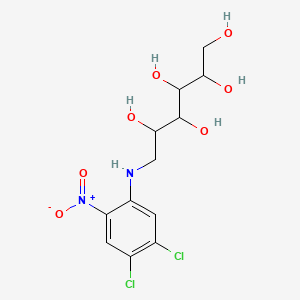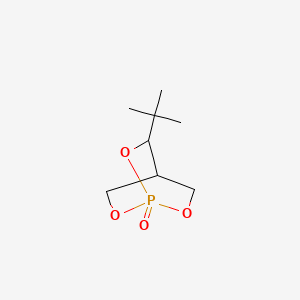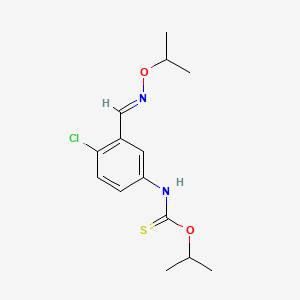
(4-Chloro-3-(isopropoxyimino-methyl)-phenyl)-thiocarbamic acid, O-isopropyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4-Chloro-3-(isopropoxyimino-methyl)-phenyl)-thiocarbamic acid, O-isopropyl ester is a complex organic compound with significant applications in various fields of science and industry. This compound is characterized by its unique structure, which includes a chloro-substituted phenyl ring, an isopropoxyimino group, and a thiocarbamic acid ester moiety. Its chemical properties and reactivity make it a valuable subject of study in organic chemistry and related disciplines.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (4-Chloro-3-(isopropoxyimino-methyl)-phenyl)-thiocarbamic acid, O-isopropyl ester typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the isopropoxyimino group: This step involves the reaction of an appropriate aldehyde or ketone with hydroxylamine and isopropanol under acidic or basic conditions to form the isopropoxyimino intermediate.
Introduction of the chloro-substituted phenyl ring: This can be achieved through electrophilic aromatic substitution reactions, where a chloro group is introduced to the phenyl ring using chlorinating agents such as thionyl chloride or phosphorus pentachloride.
Formation of the thiocarbamic acid ester: This step involves the reaction of the isopropoxyimino intermediate with thiocarbamic acid derivatives under suitable conditions to form the final ester product.
Industrial Production Methods
In industrial settings, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to produce the compound on a large scale.
Análisis De Reacciones Químicas
Types of Reactions
(4-Chloro-3-(isopropoxyimino-methyl)-phenyl)-thiocarbamic acid, O-isopropyl ester undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The chloro group on the phenyl ring can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols to form substituted products.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Nucleophiles such as amines, thiols, and alcohols under appropriate reaction conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, reduction may produce reduced compounds, and substitution reactions can result in various substituted products.
Aplicaciones Científicas De Investigación
(4-Chloro-3-(isopropoxyimino-methyl)-phenyl)-thiocarbamic acid, O-isopropyl ester has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of (4-Chloro-3-(isopropoxyimino-methyl)-phenyl)-thiocarbamic acid, O-isopropyl ester involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to enzymes or receptors: Modulating their activity and influencing biochemical pathways.
Interacting with cellular components: Affecting cellular processes and functions.
Inducing specific chemical reactions: Leading to the formation of active metabolites or intermediates.
Propiedades
Número CAS |
165549-69-9 |
|---|---|
Fórmula molecular |
C14H19ClN2O2S |
Peso molecular |
314.8 g/mol |
Nombre IUPAC |
O-propan-2-yl N-[4-chloro-3-[(E)-propan-2-yloxyiminomethyl]phenyl]carbamothioate |
InChI |
InChI=1S/C14H19ClN2O2S/c1-9(2)18-14(20)17-12-5-6-13(15)11(7-12)8-16-19-10(3)4/h5-10H,1-4H3,(H,17,20)/b16-8+ |
Clave InChI |
PAALNFGWMCOSOL-LZYBPNLTSA-N |
SMILES isomérico |
CC(C)OC(=S)NC1=CC(=C(C=C1)Cl)/C=N/OC(C)C |
SMILES canónico |
CC(C)OC(=S)NC1=CC(=C(C=C1)Cl)C=NOC(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


